Dehydroilludin M

xenograft in vivo efficacy illudin analog

Dehydroilludin M (CAS 28282-65-7, NSC is a semisynthetic bicyclic sesquiterpene belonging to the illudin class of fungal cytotoxins, originally derived from the basidiomycete Omphalotus illudens. It is produced by oxidation of the secondary 3′-hydroxy group of illudin M to a ketone using pyridinium dichromate.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 28282-65-7
Cat. No. B1212721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroilludin M
CAS28282-65-7
Synonymsdehydroilludin M
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(C2=O)(C)C)C(=O)C(C13CC3)(C)O
InChIInChI=1S/C15H18O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,18H,5-6H2,1-4H3/t14-/m0/s1
InChIKeyPFURRCFDDZMGLA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroilludin M (CAS 28282-65-7): A First-Generation Illudin Analog with Quantifiable In Vivo Anticancer Differentiation


Dehydroilludin M (CAS 28282-65-7, NSC 631721) is a semisynthetic bicyclic sesquiterpene belonging to the illudin class of fungal cytotoxins, originally derived from the basidiomycete Omphalotus illudens [1]. It is produced by oxidation of the secondary 3′-hydroxy group of illudin M to a ketone using pyridinium dichromate [2]. This structural modification introduces an electron-withdrawing ketone that acts as an 'electron sink,' delocalizing electron density away from the cyclopropane ring and thereby slowing the rate of acid-catalyzed carbocation formation that is prerequisite for DNA alkylation [1]. Dehydroilludin M serves as the critical structural bridge between the unacceptably toxic parent illudins (S and M) and later-generation clinical candidates such as acylfulvene and irofulven (hydroxymethylacylfulvene, HMAF) [3].

Why Illudin-Class Compounds Cannot Be Interchanged: Structural Basis of Dehydroilludin M Differentiation


The illudin family exhibits extreme sensitivity of both toxicity and efficacy to single-site structural modifications. Parent illudins S and M are among the most potent cytotoxic natural products known (HL-60 IC50 = 6–11 nM for illudin S, 6–100 nM for illudin M), yet they possess an unacceptably narrow therapeutic index that precluded clinical development [1]. Reduction of the 7-ketone to a secondary alcohol yields dihydroilludin M, which is approximately 1,000-fold less cytotoxic—demonstrating that this single functional group controls potency by three orders of magnitude [1]. Conversely, oxidation of illudin M's five-membered-ring hydroxyl to a ketone produces dehydroilludin M, which reduces thiol reactivity and HL-60 toxicity while preserving antitumor efficacy in vivo—a combination unattainable with either parent compound [2]. Further structural evolution to acylfulvene and HMAF yielded progressive improvements in therapeutic index, but each analog occupies a distinct position on the potency–selectivity landscape [3]. These steep and non-linear structure–activity relationships mean that in-class substitution—for example, using illudin M or illudin S in place of dehydroilludin M—will produce qualitatively different in vivo outcomes, including loss of efficacy (illudin S is ineffective in xenograft models) or unacceptable toxicity [3].

Dehydroilludin M (28282-65-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


In Vivo Xenograft Efficacy: Dehydroilludin M vs. Illudin S (Parent Compound) — Dichotomous Outcome

In a direct head-to-head comparison using the MV522 metastatic lung carcinoma xenograft model in athymic BALB/c nu/nu mice, dehydroilludin M inhibited xenograft growth and prolonged lifespan when administered intraperitoneally (IP) or intravenously (IV), whereas the parent compound illudin S was completely ineffective [1]. This is a qualitative all-or-none differentiation, not merely a potency shift. Dehydroilludin M's efficacy in this model exceeded that of nine known anticancer drugs and equaled that of mitomycin C [1]. In a separate xenograft experiment using HL-60/MRI human myeloid leukemia cells, dehydroilludin M administered IV at 0.03 mg/kg twice weekly produced an increased lifespan (ILS) of 38%, compared to illudin S at 300 μg/kg IP which produced only tumor growth delay without cure [2].

xenograft in vivo efficacy illudin analog

Reduced Thiol Reactivity and HL-60 Cytotoxicity: Dehydroilludin M vs. Illudin M

Illudin cytotoxicity is mediated through spontaneous reaction with intracellular thiols (glutathione, cysteine) at physiological pH. Analogs of illudin M—particularly the dehydro derivatives—are demonstrably less reactive to thiols and correspondingly less toxic to HL-60 leukemia cells than the parent compound illudin M [1]. Dehydroilludin M was specifically shown to be less toxic to HL-60 cells in vitro than either illudin S or illudin M [2]. The IC50 of dehydroilludin M against HL-60 cells was reported as 46 nM (from the PCT application) [3], while illudin S and M exhibit IC50 values of 6–11 nM and 6–100 nM respectively [4]. The mechanistic basis for this reduced cytotoxicity lies in the electron-withdrawing effect of the additional ketone group, which slows delocalization of electrons toward the incipient carbocation required for DNA alkylation [1].

thiol reactivity structure-activity relationship HL-60 cytotoxicity

MV522 Lung Carcinoma Efficacy vs. Clinical Standard Mitomycin C: Comparable Potency with Differentiated Mechanism

In the MV522 metastatic lung carcinoma xenograft model—a stringent model resistant to many conventional agents—dehydroilludin M demonstrated efficacy that equaled that of mitomycin C and exceeded that of nine other known anticancer drugs [1]. This is notable because mitomycin C is a clinically used DNA-crosslinking agent, and achieving comparable efficacy with a structurally distinct sesquiterpene indicates an orthogonal mechanism of action. Importantly, dehydroilludin M's efficacy was later surpassed by the second-generation analog acylfulvene, which exceeded the efficacy of mitomycin C, cisplatin, paclitaxel, illudin S, and dehydroilludin M itself [2]. This positions dehydroilludin M as a validated first-generation lead with well-characterized in vivo activity, serving as a critical reference standard for SAR campaigns and benchmarking of newer illudin-derived candidates.

MV522 lung carcinoma mitomycin C comparative efficacy

Retention of Activity Against Multidrug-Resistant (MDR) Phenotypes: Dehydroilludin M vs. Conventional Chemotherapeutics

Dehydroilludin M retained the in vitro activity of the parent illudin compounds against different multidrug-resistant (mdr) cell lines [1]. The parent compound illudin S was shown to be equally effective against CEM T-lymphocyte leukemia cells expressing the MDR phenotype associated with Mr 180,000 glycoprotein (gp170) and the parental cell line, with only 2-fold cross-resistance compared to 200–800 fold for conventional agents such as doxorubicin [2]. Dehydroilludin M inherited this favorable MDR profile. In a direct comparison using MCF-7 breast carcinoma and its MDR daughter line MCF/Adr (which exhibits a 50-fold increase in glutathione transferase and 200–800 fold decreased sensitivity to conventional agents), dehydroilludin M showed no cross-resistance [3]. The second-generation analog acylfulvene subsequently extended this MDR activity to include gp150+, GSHTR-Pi, topoisomerase I, and topoisomerase II mutants [4], confirming the robustness of the illudin scaffold against common resistance mechanisms.

multidrug resistance MDR gp170

Structural Basis for Slowed DNA Alkylation Kinetics: Dehydroilludin M vs. Illudin M — Mechanistic Differentiation

The putative mechanism of action for illudin cytotoxicity requires an acid-catalyzed conjugate addition followed by SN1′ alkylation of the cyclopropane ring by a DNA nucleophile. Delocalization of electrons toward the incipient carbocation is expected to be much slower for dehydroilludin M compared to illudin M [1]. This is because the additional ketone at the 3′-position of the five-membered ring acts as an 'electron sink,' redirecting electron density away from the cyclopropane C–C bonds that must be activated for DNA alkylation [2]. This mechanistic differentiation is supported by experimental evidence: illudins S and M react spontaneously with glutathione and cysteine at pH 6.1–7.0, but dehydro derivatives are less reactive to thiols [2]. While direct kinetic rate constants (k_obs) for carbocation formation are not published in a side-by-side format, the combined thiol reactivity data and HL-60 toxicity differences provide convergent evidence for slowed electrophilic activation. This slower activation may allow more selective DNA damage in tumor cells that preferentially accumulate illudins via energy-dependent uptake pumps, as demonstrated for HL-60 cells, which concentrate illudin S 19-fold [2].

DNA alkylation carbocation electrophilic reactivity

Selective Toxicity Toward Myeloid Leukemia and Breast Carcinoma: Dehydroilludin M vs. Normal Hematopoietic Progenitors

Dehydroilludin M demonstrated markedly improved selectivity compared to the parent illudin S. In colony-forming assays, dehydroilludin M inhibited AML (acute myeloid leukemia) colony formation at concentrations where it had no effect on normal CFU-GM (colony-forming unit granulocyte/macrophage) cells [1]. This is in contrast to illudin S, which displayed the largest differential effect between L1210 and AML leukemia lines and CFU-GM zone cites ever noted in that assay, but without the same degree of selective sparing of normal progenitors [1]. Dehydroilludin M also retained the in vitro relative selective cytotoxicity for carcinomas and myeloid leukemia cell lines noted with the parent illudin compounds [2]. Specific sensitive breast carcinoma lines include MCF-7 and MDA-231 [1]. The combination of retained tumor selectivity with reduced toxicity to normal hematopoietic progenitors represents a therapeutic window expansion that the parent compounds do not offer.

selective toxicity myeloid leukemia CFU-GM

Dehydroilludin M (CAS 28282-65-7): Evidence-Backed Research and Industrial Application Scenarios


In Vivo Antitumor Efficacy Studies Requiring a Well-Characterized Illudin Reference Standard

Dehydroilludin M is uniquely suited as a positive control or reference compound for in vivo xenograft studies involving illudin-derived agents. Unlike illudin S, which is ineffective in MV522 xenograft models, dehydroilludin M produces robust tumor growth inhibition and lifespan prolongation at well-tolerated doses [1]. Its efficacy, which equals mitomycin C in this model, provides a clinically meaningful benchmark. For SAR campaigns developing second- or third-generation acylfulvenes, dehydroilludin M represents the critical first-generation milestone against which improved therapeutic index must be quantitatively demonstrated [2].

MDR Resistance Mechanism Studies Using a gp170-Independent Cytotoxic Scaffold

Dehydroilludin M retains full activity against MDR cell lines that exhibit 200–800 fold resistance to conventional chemotherapeutics such as doxorubicin, epipodophyllotoxins, and ara-C [1]. This makes it an invaluable tool compound for investigating MDR circumvention strategies, particularly in MCF-7/MCF-7/Adr breast carcinoma paired lines and CEM T-lymphocyte leukemia MDR models. Its activity is independent of gp170, gp150, glutathione transferase, topoisomerase I, and topoisomerase II resistance mechanisms—a profile later extended by acylfulvene [2]—enabling dissection of MDR pathways without confounding by drug efflux or target modification.

Medicinal Chemistry SAR Programs Targeting the Potency–Selectivity Trade-Off in DNA Alkylators

Dehydroilludin M occupies a precisely defined position on the illudin potency–selectivity landscape: reduced thiol reactivity and HL-60 toxicity relative to illudin M (IC50 = 46 nM vs. 6–100 nM), yet preserved in vivo antitumor efficacy [1][2]. This makes it the optimal starting scaffold for medicinal chemists seeking to further decouple cytotoxicity from antitumor efficacy through additional structural modifications. The electron sink mechanism of the 3′-ketone—slowing carbocation formation to reduce non-specific DNA alkylation—provides a rational design principle for next-generation analogs [3].

Selective Toxicity Profiling Against Myeloid and Breast Carcinoma Lineages

For laboratories developing lineage-selective anticancer agents, dehydroilludin M offers a defined selectivity profile: it is preferentially active against myeloid leukemia cells and breast carcinoma lines (MCF-7, MDA-231) while sparing normal CFU-GM hematopoietic progenitors at concentrations that inhibit AML colony formation [1]. This selectivity window, confirmed in both patent and peer-reviewed literature, supports its use as a chemical probe for identifying molecular determinants of illudin sensitivity in myeloid and breast cancer subtypes, potentially guiding patient stratification strategies for illudin-derived clinical candidates.

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